N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-2-azepanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds with complex structures similar to the one , often involves multi-step chemical reactions. For instance, Beck and Lynch (1987) reported the synthesis of chloro ester from amino ester through nonaqueous diazotization, followed by an alternate process to prepare the desired compound in four steps, demonstrating the complexity and the methodologies applied in synthesizing such compounds (Beck & Lynch, 1987).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through techniques such as X-ray diffraction analysis, providing detailed insights into the arrangement of atoms and the spatial configuration. This is crucial for understanding the compound's reactivity and interactions with other molecules (Beck & Lynch, 1987).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions that can be precisely mapped through computational studies, including DFT calculations and Hirshfeld surface analysis. For example, Saeed et al. (2020) explored the intermolecular interactions in antipyrine-like derivatives, highlighting the significance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, which is relevant for understanding the chemical behavior of our compound of interest (Saeed et al., 2020).
properties
IUPAC Name |
N-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]-1-methylazepane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-5-21-14(3)15(13(2)19-21)10-11-18-17(22)16-9-7-6-8-12-20(16)4/h16H,5-12H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWOGPSTRAAZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCNC(=O)C2CCCCCN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-2-azepanecarboxamide |
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